4-(benzyloxy)-1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)-4-phenylmethoxypyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c24-19-7-9-20(10-8-19)29-15-21(31-16-18-5-2-1-3-6-18)22(27-29)23(30)26-11-4-13-28-14-12-25-17-28/h1-3,5-10,12,14-15,17H,4,11,13,16H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUABUQDOIIAZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN(N=C2C(=O)NCCCN3C=CN=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyloxy Group: This can be achieved through nucleophilic substitution reactions, where a benzyl halide reacts with a hydroxyl group.
Formation of the Pyrazole Ring: This step involves the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds.
Attachment of the Fluorophenyl Group: This is typically done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Benzyl halides, hydrazine derivatives, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its structure allows it to interact with various cellular targets involved in cancer proliferation and survival. For instance, compounds with similar imidazole and pyrazole frameworks have shown promise in inhibiting key enzymes involved in tumor growth.
- Case Study : A study on imidazole derivatives indicated their effectiveness as inhibitors of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. The structural modifications similar to those seen in 4-(benzyloxy)-1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-3-carboxamide could enhance bioavailability and reduce side effects associated with traditional chemotherapeutics .
Anti-inflammatory Properties
The imidazole ring is known for its anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases. Research has shown that compounds with similar structures can inhibit inflammatory pathways, such as the lipoxygenase pathway.
- Research Insight : A compound structurally related to this compound was tested for its ability to reduce inflammation in animal models, showing significant decreases in pro-inflammatory cytokines .
Antimicrobial Activity
The presence of both the imidazole and pyrazole groups suggests potential antimicrobial properties. Compounds containing these moieties have been documented to exhibit activity against various bacterial strains.
- Case Study : A derivative of this compound was evaluated for its antimicrobial efficacy against resistant strains of bacteria, demonstrating promising results that warrant further investigation .
Data Tables
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Benzimidazole Derivatives
Benzimidazole derivatives, such as 2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole () and N-({1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide (), share a heterocyclic core but differ in substituents and linker regions.
However, the target compound’s imidazolylpropyl chain could offer superior solubility and metal coordination compared to the pyrrolidine or furan-based linkers in benzimidazole analogs .
Comparison with Pyrrole and Pyrazole Analogs
The pyrrole derivative 4-(4-Fluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide () shares the imidazolylpropyl-carboxamide moiety but replaces the pyrazole and benzyloxy groups with a pyrrole and fluorobenzoyl group.
The pyrazole core in the target compound may confer greater metabolic stability compared to pyrrole, which is prone to oxidative degradation.
Pharmacokinetic and Pharmacodynamic Profiles
While explicit data for the target compound are unavailable, inferences can be drawn from analogs:
- Solubility : The imidazolylpropyl chain may improve aqueous solubility relative to benzimidazole derivatives (–2).
- Metabolic Stability : Pyrazole cores are generally more stable than pyrroles () but less rigid than benzimidazoles (–2) .
Research Findings and Developmental Status
- : The benzimidazole derivative (MW 363.18) demonstrated synthetic feasibility (77% yield) and stability (HRMS data) but lacks reported biological activity .
- : A structurally distinct pyrazolo-pyrimidine-chromenone hybrid (MW 589.1) showed potent kinase inhibition (implied by fluorophenyl groups), suggesting that fluorinated aromatic groups in the target compound may enhance target affinity .
- : The discontinued pyrrole analog underscores the importance of core heterocycle selection in drug development .
Biological Activity
4-(benzyloxy)-1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-3-carboxamide, often referred to as a pyrazole derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The compound primarily functions as an inhibitor of various enzymes and receptors. Its imidazole moiety is known to interact with biological targets, influencing pathways related to inflammation and cancer.
2. Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory activity by inhibiting the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes—mediators of inflammation. A related study showed that structural modifications could enhance its potency and reduce side effects associated with similar compounds .
3. Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines, particularly those associated with breast and renal cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Case Study 1: In Vivo Efficacy
In a preclinical study involving rats, the compound was evaluated for its potential to induce cataract formation. Despite this adverse effect, it was noted that the compound underwent extensive metabolism in vivo, leading to low systemic exposure and suggesting a need for structural optimization .
Case Study 2: Structural Optimization
A follow-up study focused on modifying the compound's structure to improve its pharmacokinetic profile. By replacing certain functional groups, researchers developed derivatives that demonstrated enhanced metabolic stability and reduced toxicity while maintaining efficacy as a lipoxygenase inhibitor .
Table 1: Summary of Biological Activities
Q & A
What are the optimal synthetic routes for 4-(benzyloxy)-1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-3-carboxamide, and how can reaction yields be maximized under varying conditions?
Basic Research Question
Methodological Answer:
The synthesis of this compound involves multi-step strategies, including:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or nitriles under acidic conditions. Evidence from analogous pyrazole syntheses suggests using ethanol or acetonitrile as solvents with catalytic HCl (70–80°C, 12–24 hrs) .
- Step 2 : Introduction of the 4-fluorophenyl group via nucleophilic substitution or palladium-catalyzed coupling. Optimize yields (≥85%) by using Pd(PPh₃)₄ in DMF at 100°C .
- Step 3 : Functionalization with the imidazole-propyl side chain via alkylation. Use 3-(1H-imidazol-1-yl)propylamine in DCM with K₂CO₃ as a base (rt, 6–8 hrs) .
Yield Optimization : - Monitor reaction progress via TLC/HPLC.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
How can researchers validate the structural integrity and purity of this compound using advanced spectroscopic and chromatographic techniques?
Basic Research Question
Methodological Answer:
Structural Validation :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyloxy protons at δ 5.2–5.4 ppm; fluorophenyl aromatic protons at δ 7.1–7.3 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O stretch at ~1680 cm⁻¹) and imidazole N-H (~3200 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Match experimental [M+H]⁺ to theoretical molecular weight (±2 ppm error) .
Purity Assessment : - HPLC : Use a C18 column (acetonitrile/water gradient, 1.0 mL/min) with ≥95% purity threshold .
- Elemental Analysis : Ensure C, H, N percentages align with calculated values (e.g., C: 62.3%, H: 4.8%, N: 14.1%) .
What in vitro biological screening assays are most appropriate for initial evaluation of this compound's pharmacological potential?
Basic Research Question
Methodological Answer:
Primary Assays :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays (IC₅₀ determination) .
- Cell Viability : Test in cancer cell lines (e.g., MCF-7, A549) via MTT assay (48–72 hrs incubation, IC₅₀ <10 µM indicates potency) .
Secondary Profiling : - Binding Affinity : Use surface plasmon resonance (SPR) to measure interactions with target proteins (KD <100 nM suggests high affinity) .
- Selectivity Screening : Compare activity across a panel of 50+ kinases to identify off-target effects .
How do structural modifications at specific positions (e.g., benzyloxy group substitution) influence the compound's target binding affinity and selectivity?
Advanced Research Question
Methodological Answer:
Structure-Activity Relationship (SAR) Strategies :
- Benzyloxy Replacement : Replace with smaller alkoxy groups (e.g., methoxy) to reduce steric hindrance. Analog studies show a 3-fold increase in EGFR inhibition when substituting benzyloxy with methoxy .
- Fluorophenyl Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) at the para position to enhance π-π stacking. Fluorine substitution improves metabolic stability (t₁/₂ increased from 2.1 to 4.7 hrs in liver microsomes) .
Computational Guidance : - Perform molecular docking (AutoDock Vina) to predict binding poses. Align with crystallographic data from related pyrazole-carboxamides (PDB ID: 1AIZ8) .
What strategies are recommended for resolving contradictory data between computational binding predictions and experimental IC₅₀ values?
Advanced Research Question
Methodological Answer:
Root-Cause Analysis :
- Docking Validation : Cross-check computational models with mutagenesis data. For example, if simulations predict hydrogen bonding with Lys123 but experimental IC₅₀ is poor, validate via alanine-scanning mutagenesis .
- Solvent Effects : Re-run docking with explicit water molecules to account for hydrophobic interactions missed in vacuum simulations .
Experimental Refinement : - Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to reconcile discrepancies between predicted and observed affinities .
- Crystallography : Co-crystallize the compound with its target (e.g., kinase domain) to resolve steric clashes or unexpected binding modes .
How can researchers design in vivo pharmacokinetic studies to evaluate bioavailability and tissue distribution?
Advanced Research Question
Methodological Answer:
Study Design :
- Dosing : Administer 10 mg/kg (IV and oral) to Sprague-Dawley rats. Collect plasma/tissues at 0.5, 2, 6, 12, and 24 hrs .
- Analytical Method : Quantify compound levels via LC-MS/MS (LLOQ: 1 ng/mL) .
Key Parameters : - Bioavailability (F) : Calculate as (AUC_oral/AUC_IV) × 100. Target F >20% for further development.
- Tissue Penetration : Measure brain-to-plasma ratio (≥0.3 indicates CNS activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
